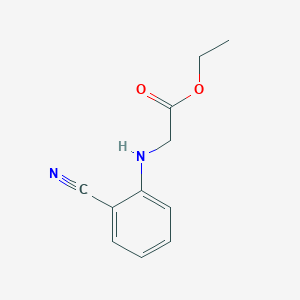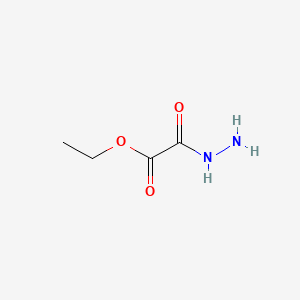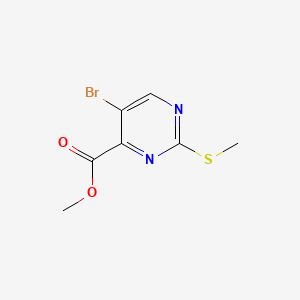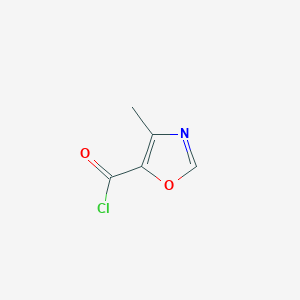
Ácido etilendiaminotetraacético, sal de diamonio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt is a useful research compound. Its molecular formula is C10H16N2O8.2H3N and its molecular weight is 326.30 g/mol. The purity is usually 95%.
The exact mass of the compound Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Chelating. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivo bioquímico
El EDTA se usa ampliamente como reactivo bioquímico. Su capacidad para secuestrar iones metálicos lo hace invaluable en la purificación de enzimas y otras proteínas de muestras biológicas. Al unirse a los iones metálicos que de otro modo podrían causar agregación o desnaturalización de proteínas, el EDTA ayuda a mantener la estabilidad y la actividad de estas biomoléculas durante el aislamiento y el análisis .
Biología molecular
En biología molecular, el EDTA sirve como agente quelante en tampones de reacción. Es particularmente crucial en protocolos de extracción y purificación de ADN donde ayuda a inactivar las enzimas DNasa que podrían degradar el ADN. También se usa en tampones de electroforesis para estabilizar el pH y mantener la integridad de los ácidos nucleicos durante la separación .
Terapéutica médica
El EDTA tiene aplicaciones terapéuticas, particularmente en la terapia de quelación. Se utiliza para tratar la intoxicación por metales pesados uniéndose a iones metálicos tóxicos como el plomo o el mercurio, formando complejos estables que luego se excretan del cuerpo. Esto reduce la carga de metales pesados y mitiga sus efectos tóxicos .
Industria alimentaria
En la industria alimentaria, las sales de EDTA se emplean como conservantes y estabilizantes. Mejoran la estabilidad y la calidad de los alimentos envasados al unirse a los iones metálicos traza que podrían catalizar la degradación de grasas y aceites, evitando así la rancidez y prolongando la vida útil .
Química analítica
El EDTA es un reactivo estándar en las titulaciones complejométricas en química analítica. Se utiliza para determinar la concentración de iones metálicos en una solución formando un complejo coloreado con un indicador. Esta aplicación es esencial para las mediciones de dureza del agua y el análisis del contenido de metal en diversas muestras .
Aplicaciones industriales
En entornos industriales, el EDTA se utiliza como ablandador de agua y para evitar la formación de incrustaciones en calderas y tuberías. Su acción quelante se une a los iones calcio y magnesio, que son responsables de la dureza del agua, evitando así la precipitación de estos minerales que pueden conducir a la formación de incrustaciones .
Mecanismo De Acción
Target of Action
The primary target of the compound Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is heavy metal ions . It acts as a metal chelator, binding with these ions to form stable complexes .
Mode of Action
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] interacts with its targets by forming stable complexes with heavy metal ions . This interaction prevents the metals from being deposited onto surfaces such as skin, hair, and scalp .
Biochemical Pathways
The compound Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] affects the biochemical pathways involving heavy metal ions . By chelating these ions, it prevents their deposition and the potential adverse effects that could result from such deposition .
Result of Action
The molecular and cellular effects of the action of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] are primarily related to its chelation of heavy metal ions . By binding with these ions, it prevents their deposition on surfaces, thereby counteracting the potential adverse effects of hard water .
Action Environment
The action, efficacy, and stability of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] can be influenced by environmental factors. For instance, the presence of heavy metal ions in the environment can enhance its action as a chelator . Furthermore, its efficacy in preventing metal ion deposition can be particularly useful in environments with hard water .
Análisis Bioquímico
Biochemical Properties
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including metalloproteases and glycosyltransferases. These interactions are crucial for the compound’s ability to modulate enzymatic activity and influence biochemical pathways. The nature of these interactions often involves chelation of metal ions, which can inhibit or activate enzyme functions .
Cellular Effects
The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] exerts its effects through various mechanisms. It can bind to metal ions, forming stable complexes that inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular processes, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including disruptions in metabolic pathways and cellular signaling .
Metabolic Pathways
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and metalloproteases, influencing metabolic flux and metabolite levels. These interactions are essential for the compound’s role in modulating biochemical reactions and cellular metabolism .
Transport and Distribution
The transport and distribution of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .
Subcellular Localization
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. These factors are crucial for the compound’s role in modulating cellular processes .
Propiedades
Número CAS |
20824-56-0 |
|---|---|
Fórmula molecular |
C10H16N2O8.2H3N C10H22N4O8 |
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3 |
Clave InChI |
KYQODXQIAJFKPH-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[NH4+] |
Key on ui other cas no. |
20824-56-0 |
Descripción física |
Liquid White powder; [Acros Organics MSDS] |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Methylbenzo[d]isoxazol-3-ol](/img/structure/B1586163.png)






